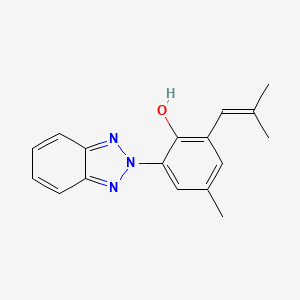

2-(2H-Benzotriazol-2-yl)-6-(isobuten-1-yl)-p-cresol

Description

Background and Significance of 2-(2H-Benzotriazol-2-yl)-6-(isobuten-1-yl)-p-cresol

2-(2H-Benzotriazol-2-yl)-6-(isobuten-1-yl)-p-cresol (CAS No. 2170-37-8) is a benzotriazole-derived ultraviolet (UV) absorber with the molecular formula $$ \text{C}{17}\text{H}{17}\text{N}_{3}\text{O} $$ and a molecular weight of 279.34 g/mol. Its structure features a benzotriazole moiety linked to a methyl-substituted phenolic group and an isobutenyl side chain, which collectively enable strong UV absorption across the 270–400 nm range. This compound is critically significant in materials science for its role in mitigating photodegradation in polymers, coatings, and suncare formulations.

The compound’s ability to dissipate absorbed UV energy as heat without undergoing chemical decomposition makes it invaluable for extending the lifespan of synthetic materials exposed to sunlight. Its compatibility with diverse polymer systems, including polyesters, polyolefins, and acrylics, further underscores its industrial relevance.

Table 1: Key Physical and Chemical Properties

Historical Development and Discovery

The development of benzotriazole-based UV absorbers began in the mid-20th century, driven by the need for photostable additives in synthetic polymers. 2-(2H-Benzotriazol-2-yl)-6-(isobuten-1-yl)-p-cresol emerged as a derivative of early benzotriazole compounds like Tinuvin 328 (CAS 25973-55-1), which was commercialized in the 1970s for coatings and plastics. The incorporation of the isobutenyl group in this compound marked an innovation aimed at enhancing solubility and compatibility with nonpolar polymer matrices.

Scope and Objectives of the Research

Current research on 2-(2H-Benzotriazol-2-yl)-6-(isobuten-1-yl)-p-cresol focuses on:

- Synthesis Optimization : Developing eco-friendly manufacturing processes, such as the elimination of high-boiling-point solvents.

- Performance Enhancement : Investigating synergies with hindered amine light stabilizers (HALS) to boost photostability in thin-film applications.

- Application Expansion : Exploring novel uses in high-temperature coatings and engineering polymers.

- Mechanistic Studies : Elucidating its energy dissipation pathways using UV-Vis spectroscopy and computational models.

Table 2: Comparison with Related Benzotriazole UV Absorbers

Propriétés

IUPAC Name |

2-(benzotriazol-2-yl)-4-methyl-6-(2-methylprop-1-enyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O/c1-11(2)8-13-9-12(3)10-16(17(13)21)20-18-14-6-4-5-7-15(14)19-20/h4-10,21H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBZOYZUSEXWJBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)N2N=C3C=CC=CC3=N2)O)C=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Diazotization of 2-Nitroaniline

Diazotization is typically conducted in acidic aqueous media (HCl or H<sub>2</sub>SO<sub>4</sub>) at 0–5°C using sodium nitrite (NaNO<sub>2</sub>). The diazonium salt (C<sub>6</sub>H<sub>5</sub>N<sub>3</sub>O<sub>2</sub><sup>+</sup>) is stabilized by low temperatures to prevent decomposition.

Reaction Conditions :

Azo Coupling with 6-Isobutenyl-p-cresol

The diazonium salt is coupled with 6-isobutenyl-p-cresol under alkaline conditions (pH 8–10) to form the nitroazo intermediate. The isobutenyl group is introduced either:

-

Pre-synthesis : Alkylation of p-cresol with isobutylene or 2-methylpropene prior to coupling.

-

Post-synthesis : Functionalization of the phenolic intermediate, though this approach risks side reactions.

Optimized Parameters :

Reductive Cyclization to Benzotriazole

Reductive cyclization is the most critical step, transforming the nitroazo group into the benzotriazole ring. Multiple methods have been developed:

Zinc Reduction in Alkaline Methanol

A traditional approach using zinc dust in methanol/NaOH at 60–70°C:

Hydrazine Hydrate Reduction

Hydrazine hydrate (N<sub>2</sub>H<sub>4</sub>·H<sub>2</sub>O) in ethanol/NaOH at reflux:

Catalytic Hydrogenation

Hydrogen gas (H<sub>2</sub>) over palladium on carbon (Pd/C) or Raney Nickel:

Electrochemical Reduction

Emerging method employing electrolysis in aqueous NaOH at a mercury cathode:

-

Current Density : 0.1–0.2 A/cm<sup>2</sup>

-

Yield : 85–89%

-

Sustainability : Eliminates chemical reductants but poses mercury handling risks.

Comparative Analysis of Reductive Cyclization Methods

The table below summarizes key performance metrics for each method:

| Method | Conditions | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Zinc Reduction | Methanol/NaOH, 60°C | 70–75 | 92–95 | Moderate |

| Hydrazine Hydrate | Ethanol/NaOH, reflux | 82–88 | 95–98 | High |

| Catalytic Hydrogenation | H<sub>2</sub>/Pd-C, 50°C, 5 bar | 90–94 | 98–99 | Low |

| Electrochemical | Aqueous NaOH, Hg cathode, 0.2 A/cm<sup>2</sup> | 85–89 | 96–97 | Experimental |

Catalytic hydrogenation offers the highest yield and purity but is cost-prohibitive for large-scale production. Hydrazine hydrate strikes a balance between efficiency and practicality, making it the industry preferred method.

Purification and Characterization

Crude product purification involves:

-

Solvent Extraction : Dichloromethane/water partitioning to remove inorganic salts.

-

Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) for impurity removal.

-

Recrystallization : Ethanol/water mixture to achieve >99% purity.

Characterization Data :

-

<sup>1</sup>H NMR (CDCl<sub>3</sub>): δ 1.85 (s, 6H, CH(CH<sub>3</sub>)<sub>2</sub>), 2.35 (s, 3H, Ar-CH<sub>3</sub>), 5.25 (s, 1H, C=CH), 6.95–7.85 (m, 6H, Ar-H).

Industrial-Scale Optimization and Challenges

Byproduct Management

Common byproducts include:

Analyse Des Réactions Chimiques

Types of Reactions

2-(2H-Benzotriazol-2-yl)-6-(isobuten-1-yl)-p-cresol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Halogenating agents, nucleophiles, electrophiles, catalysts like aluminum chloride.

Major Products Formed

Oxidation: Quinones, oxidized phenol derivatives.

Reduction: Reduced phenol derivatives, benzotriazole derivatives.

Substitution: Halogenated phenol derivatives, substituted benzotriazole derivatives.

Applications De Recherche Scientifique

2-(2H-Benzotriazol-2-yl)-6-(isobuten-1-yl)-p-cresol has diverse applications in scientific research:

Chemistry: Used as a stabilizer in polymers and plastics to prevent degradation due to UV radiation.

Biology: Investigated for its potential antioxidant properties and its role in protecting biological systems from oxidative stress.

Medicine: Explored for its potential therapeutic applications, including its use as an antioxidant in pharmaceutical formulations.

Industry: Utilized in the production of coatings, adhesives, and sealants to enhance their durability and resistance to environmental factors.

Mécanisme D'action

The mechanism of action of 2-(2H-Benzotriazol-2-yl)-6-(isobuten-1-yl)-p-cresol involves its ability to absorb UV radiation and dissipate the energy as heat, thereby preventing the degradation of materials. The compound interacts with molecular targets such as free radicals and reactive oxygen species, neutralizing them and protecting the integrity of the material or biological system.

Comparaison Avec Des Composés Similaires

Table 1: Key Structural and Functional Comparisons

Key Observations:

Substituent Effects on Performance: The isobutenyl group in the target compound enhances its compatibility with nonpolar polymers like PP, improving thermal stability compared to simpler analogs like 2-(2H-benzotriazol-2-yl)-p-cresol . UV234, with bulky phenylalkyl groups, exhibits superior performance in high-temperature applications (e.g., engineering plastics) due to reduced volatility . Benzotriazolyl dodecyl p-cresol demonstrates surfactant properties owing to its long alkyl chain, making it suitable for formulations requiring emulsification .

Toxicity and Safety :

- The target compound and its analogs (e.g., UV326) are classified as skin and eye irritants, requiring precautions during handling .

- Benzotriazolyl dodecyl p-cresol has raised concerns about developmental toxicity, unlike the target compound, which lacks a long alkyl chain .

Biomedical Research

- Studies suggest that benzotriazole derivatives, including the target compound, modulate apoptosis pathways in cancer cells, though mechanisms remain under investigation .

Activité Biologique

2-(2H-Benzotriazol-2-yl)-6-(isobuten-1-yl)-p-cresol, commonly referred to as Drometrizole, is a member of the phenolic benzotriazole class, primarily used as a UV stabilizer in various industrial and consumer applications. This compound exhibits significant biological activities, particularly in relation to its toxicokinetics and potential ecological impacts. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

- Molecular Formula : C17H17N3O

- CAS Number : 2170-37-8

- Physical State : Solid, white powder

- Melting Point : 104.3 °C

- Solubility : Very low in water (approximately 2 µg/L at 20 °C) .

Toxicokinetics

Research has demonstrated that the toxicokinetic behavior of phenolic benzotriazoles varies significantly based on their substitution patterns. For Drometrizole:

- Oral Bioavailability : Estimated at 6% for unsubstituted compounds and between 12.8% to 23% for substituted variants at lower doses .

- Plasma Elimination Half-Life : Ranges from 1.57 to 192 hours, indicating variability in metabolism and clearance rates .

Table 1: Toxicokinetic Parameters of Phenolic Benzotriazoles

| Compound | C_max (µg/g) | AUC (h·µg/g) | Half-Life (h) | Oral Bioavailability (%) |

|---|---|---|---|---|

| Unsubstituted Benzotriazole | Lower | Lower | Variable | ~6 |

| Drometrizole | Higher | Higher | Variable | 12.8 - 23 |

Biological Effects

Drometrizole has been implicated in various biological effects, particularly concerning liver toxicity and reproductive health in aquatic organisms. Key findings include:

-

Liver Toxicity :

- Chronic exposure studies have shown that Drometrizole can induce liver tumors in rodents when administered at concentrations as low as 500 ppm over extended periods .

- Histopathological changes in liver tissues were observed following exposure to related compounds, indicating a potential risk for hepatotoxicity .

-

Reproductive Impact on Aquatic Life :

- A study assessing the effects of dietary exposure to a related compound, UV-P (2-(2H-benzotriazol-2-yl)-4-methylphenol), on Japanese medaka revealed no significant impact on egg production or fertilization success at various concentrations . However, the lack of significant effects does not rule out potential long-term ecological impacts.

Table 2: Summary of Biological Effects

| Study Focus | Organism | Concentration (ng/g food) | Observed Effects |

|---|---|---|---|

| Liver Tumor Induction | Rodents | ≤500 ppm | Benign and malignant tumors |

| Reproductive Success | Japanese Medaka | 0, 36, 158, 634 | No significant effect on reproduction |

Case Studies

A notable case study involved the chronic dietary exposure of rodents to Drometrizole:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2H-benzotriazol-2-yl)-6-(isobuten-1-yl)-p-cresol, and what analytical methods validate its purity?

- The compound is synthesized via Friedel-Crafts alkylation, where isobutylene reacts with p-cresol derivatives in the presence of catalysts (e.g., AlCl₃). Post-synthesis, purity is validated using HPLC (≥99% purity, as noted in safety data sheets) and structural confirmation via NMR and FTIR . Melting point determination (if applicable) and mass spectrometry (MS) are also critical for quality control .

Q. How is the molecular structure of this compound characterized in crystallographic studies?

- Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used to resolve bond lengths, angles, and torsional conformations. Challenges include managing low-resolution data or twinned crystals, where SHELX’s robustness in small-molecule refinement is advantageous .

Q. What are the primary research applications of this compound in biological systems?

- It is used as a reagent in apoptosis and tumor suppression studies, particularly in assays measuring caspase activation or mitochondrial membrane potential. Its role as a UV absorber (due to the benzotriazole moiety) also makes it relevant in phototoxicity experiments .

Advanced Research Questions

Q. How do conflicting toxicity profiles of this compound arise in different studies, and how can researchers resolve these discrepancies?

- Discrepancies may stem from variations in experimental models (e.g., in vitro vs. in vivo) or impurity levels. To resolve this, researchers should:

- Compare purity certificates (e.g., HPLC traces) across studies .

- Standardize exposure protocols (e.g., concentration, duration) using guidelines from environmental toxicology frameworks like REACH .

- Cross-reference with databases like EWG’s hazard assessments, which evaluate endpoints like skin irritation and bioaccumulation .

Q. What methodological challenges arise when studying its photostabilizing mechanism, and how are they addressed?

- The compound’s UV absorption efficacy depends on substituent positioning (e.g., isobutenyl group orientation). Challenges include:

- Quantifying radical scavenging efficiency under varying light intensities. Use electron paramagnetic resonance (EPR) to track free radical quenching .

- Differentiating between UV shielding and antioxidant activity. Employ controlled degradation studies with/without UV light and antioxidants .

Q. How can crystallographic data be optimized for this compound when using SHELX, particularly with low-resolution datasets?

- Key steps include:

- Applying twin refinement algorithms in SHELXL for twinned crystals.

- Using TWIN and BASF commands to model diffraction overlap .

- Validating hydrogen bonding networks with PLATON or Mercury software to avoid overinterpretation of weak electron density .

Q. What strategies are employed to mitigate its environmental persistence in ecotoxicology studies?

- Assess biodegradability via OECD 301/302 guidelines. If persistence is observed (common with benzotriazole derivatives), explore structural modifications (e.g., introducing hydrolyzable siloxane groups, as seen in related trisiloxane derivatives) .

Methodological Notes

- Synthesis & Purification : Prioritize anhydrous conditions for Friedel-Crafts reactions to minimize byproducts .

- Toxicity Testing : Use Daphnia magna or Danio rerio models for aquatic toxicity, aligning with WFD (Water Framework Directive) standards .

- Data Reproducibility : Share crystallographic data via the Cambridge Structural Database (CSD) to facilitate cross-study validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.